molecular formula C17H14ClN5O3S2 B2873881 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1020975-82-9

5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2873881
CAS No.: 1020975-82-9
M. Wt: 435.9
InChI Key: JOPOVIYGGFZQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H14ClN5O3S2 and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidative reactions affecting the sulfur and nitrogen atoms.

    • Reduction: Reduction reactions may modify the triazole ring or the sulfonamide group.

    • Substitution: The chloro group can be substituted with other nucleophiles in various substitution reactions.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.

    • Reducing Agents: Sodium borohydride or lithium aluminium hydride.

    • Substitution Reagents: Organometallic compounds, such as Grignard reagents.

  • Major Products Formed:

    • Oxidative products may include sulfoxides or sulfones.

    • Reduction could yield amines or partially hydrogenated triazoles.

    • Substitution results in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry:

    • Used as a ligand in coordination chemistry due to its multiple binding sites.

    • Investigated for its reactivity and synthetic utility in organic synthesis.

  • Biology:

    • Potential inhibitor of specific enzymes due to its triazole and sulfonamide functionalities.

    • Studied for its binding affinity to biological targets.

  • Medicine:

    • Explored as a potential drug candidate for its possible antiviral, antibacterial, and anticancer properties.

  • Industry:

    • Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

Mechanism of Action: The biological activity of 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is likely mediated through interactions with enzyme active sites or cellular receptors. The compound’s triazole moiety may mimic natural substrates or inhibitors, leading to modulation of enzymatic activity. Additionally, the sulfonamide group is known for its ability to interact with proteins and other macromolecules.

Comparison with Similar Compounds: Compared to other compounds with similar structures:

  • This compound is unique due to its combination of functional groups.

  • Similar compounds include:

    • 5-bromo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

    • 5-iodo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

These similar compounds may exhibit different reactivities and biological activities due to variations in halogen substitution.

Properties

IUPAC Name

5-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S2/c18-13-6-9-16(27-13)28(24,25)19-10-11-26-15-8-7-14-20-21-17(23(14)22-15)12-4-2-1-3-5-12/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPOVIYGGFZQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.